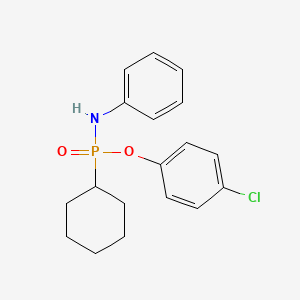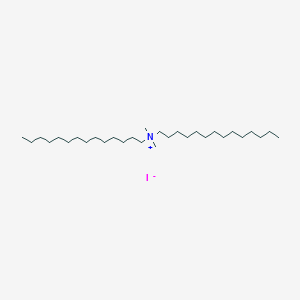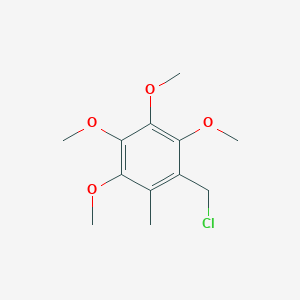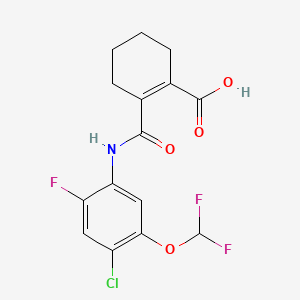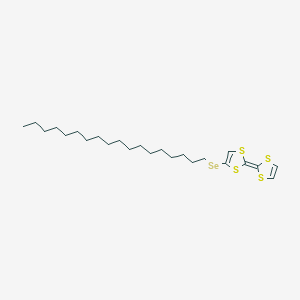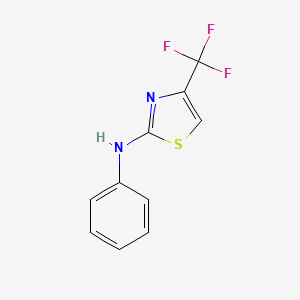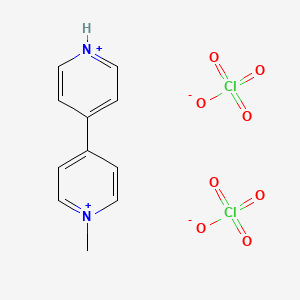![molecular formula C14H18O B14281980 {1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene CAS No. 141412-46-6](/img/structure/B14281980.png)
{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene is an organic compound that features a benzene ring substituted with a but-2-en-1-yloxy group and a but-3-en-1-yl group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene typically involves the reaction of benzene with but-2-en-1-ol and but-3-en-1-ol under specific conditions. One common method is the Williamson ether synthesis, where benzene is reacted with but-2-en-1-ol in the presence of a strong base like sodium hydride to form the ether linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to improve yield and efficiency. Catalysts such as palladium or platinum can be used to facilitate the coupling reactions between benzene and the butenyl alcohols. The process is typically conducted in a controlled environment to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the butenyl groups to single bonds, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using hydrogen gas (H₂) and a palladium catalyst (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of but-2-en-1-al or but-2-enoic acid.
Reduction: Formation of {1-[(But-2-en-1-yl)oxy]butane}.
Substitution: Formation of brominated or nitrated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules due to its unique structure.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of {1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene involves its interaction with various molecular targets. The benzene ring can participate in π-π interactions with aromatic residues in proteins, while the butenyl groups can undergo metabolic transformations. These interactions and transformations can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
{1-[(But-2-en-1-yl)oxy]butane}: A saturated analog with similar ether linkage but without the double bonds.
{1-[(But-2-en-1-yl)oxy]propane}: A shorter chain analog with similar functional groups.
{1-[(But-2-en-1-yl)oxy]hexane}: A longer chain analog with similar functional groups.
Uniqueness
{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene is unique due to its combination of aromatic and aliphatic characteristics, which allows it to participate in a wide range of chemical reactions and interactions. Its structure provides a balance between hydrophobic and hydrophilic properties, making it versatile in various applications.
Propiedades
Número CAS |
141412-46-6 |
|---|---|
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
1-but-2-enoxybut-3-enylbenzene |
InChI |
InChI=1S/C14H18O/c1-3-5-12-15-14(9-4-2)13-10-7-6-8-11-13/h3-8,10-11,14H,2,9,12H2,1H3 |
Clave InChI |
TWXBWKLYYJGXCI-UHFFFAOYSA-N |
SMILES canónico |
CC=CCOC(CC=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)


![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)
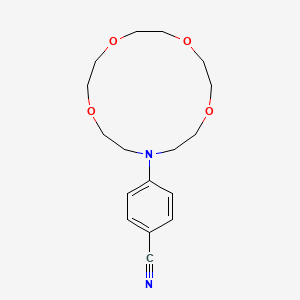

![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)
